Product packaging for 3-Fluoro-4-(methylsulfonyl)benzaldehyde(Cat. No.:CAS No. 254878-95-0)

3-Fluoro-4-(methylsulfonyl)benzaldehyde

Cat. No.: B1342529
CAS No.: 254878-95-0
M. Wt: 202.2 g/mol
InChI Key: ATFKDQOGYYWXIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Fluoro-4-(methylsulfonyl)benzaldehyde (CAS 254878-95-0) is a high-purity, solid chemical reagent recognized as a valuable trifunctional building block in contemporary organic synthesis . Its structure incorporates three key functional groups: a benzaldehyde, a fluorine atom, and an electron-withdrawing methylsulfonyl group, which together allow for versatile reactivity and enable the construction of more complex molecular architectures . This compound is primarily utilized as a key intermediate in the development of pharmaceutical compounds targeting various therapeutic areas, including potential anti-inflammatory, analgesic, or antimicrobial agents . The unique electronic properties conferred by the fluorine and methylsulfonyl substituents make it a promising precursor in medicinal chemistry, where such features can influence the pharmacokinetic and pharmacodynamic properties of drug candidates . Its applications extend to organic synthesis for constructing complex aromatic aldehydes used in agrochemicals and specialty chemicals . The compound has also been specifically cited in patent literature for use in the synthesis of substituted beta-diketones, which are investigated for their use in treating respiratory diseases . Please note that this product is For Research Use Only and is not intended for human or veterinary or diagnostic use . The product is typically shipped and stored in an inert atmosphere at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7FO3S B1342529 3-Fluoro-4-(methylsulfonyl)benzaldehyde CAS No. 254878-95-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-4-methylsulfonylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3S/c1-13(11,12)8-3-2-6(5-10)4-7(8)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFKDQOGYYWXIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80611638
Record name 3-Fluoro-4-(methanesulfonyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

254878-95-0
Record name 3-Fluoro-4-(methanesulfonyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Fluoro 4 Methylsulfonyl Benzaldehyde

Regioselective Functionalization Approaches

Regioselectivity is paramount in the synthesis of polysubstituted aromatic compounds like 3-Fluoro-4-(methylsulfonyl)benzaldehyde. The two primary regioselective strategies involve either introducing the methylsulfonyl group onto a pre-existing fluorobenzaldehyde scaffold or performing a late-stage fluorination on a methylsulfonyl-substituted benzaldehyde (B42025).

The most common and direct approach involves a two-step process starting from a precursor where the fluorine and aldehyde (or a group that can be converted to an aldehyde) are already in place. This typically involves the synthesis and subsequent oxidation of 3-Fluoro-4-(methylthio)benzaldehyde (B3109925). nih.gov

The first step is the synthesis of the thioether intermediate, 3-Fluoro-4-(methylthio)benzaldehyde. The subsequent and critical step is the oxidation of the methylthio (-SCH₃) group to the methylsulfonyl (-SO₂CH₃) group. This transformation can be achieved using a variety of oxidizing agents. The choice of oxidant and reaction conditions is crucial to prevent over-oxidation or side reactions involving the sensitive aldehyde group.

Commonly employed oxidizing agents for the conversion of aryl sulfides to aryl sulfones include hydrogen peroxide, potassium hydrogen persulfate (Oxone), and meta-chloroperoxybenzoic acid (m-CPBA). google.comorganic-chemistry.org For instance, a method reported for the synthesis of the non-fluorinated analog, 4-methylsulfonyl benzaldehyde, involved the oxidation of 4-methylthiobenzaldehyde (B8764516) using potassium hydrogen persulfate in a methanol/water solvent. google.com Similar conditions can be adapted for the fluorinated derivative.

Table 1: Comparison of Oxidizing Agents for Sulfide (B99878) to Sulfone Conversion

Oxidizing AgentTypical ConditionsAdvantagesPotential Disadvantages
Hydrogen Peroxide (H₂O₂)Catalyst (e.g., Tungstate), Room TempGreen reagent (byproduct is water), cost-effective. organic-chemistry.orgMay require a catalyst for good yields; potential for side reactions.
Potassium Hydrogen Persulfate (Oxone®)Methanol/Water solventEffective and often provides clean conversion. google.comGenerates inorganic salt waste.
m-Chloroperoxybenzoic Acid (m-CPBA)Chlorinated solvent (e.g., DCM)Highly effective and predictable. organic-chemistry.orgPotentially explosive, generates organic waste.
Selectfluor®Aqueous solventEfficient, can provide nearly quantitative yields. organic-chemistry.orgHigher cost of reagent.

An alternative regioselective approach involves introducing the fluorine atom onto a pre-functionalized 4-(methylsulfonyl)benzaldehyde (B46332) ring. This strategy is generally more challenging due to the directing effects of the existing substituents. The electron-withdrawing nature of both the aldehyde and methylsulfonyl groups deactivates the aromatic ring towards electrophilic substitution, and controlling the regioselectivity to favor fluorination at the C-3 position can be difficult.

Palladium-Catalyzed Synthetic Routes

Modern synthetic organic chemistry frequently employs palladium-catalyzed cross-coupling reactions to form C-C and C-heteroatom bonds with high efficiency and selectivity. While specific literature detailing a palladium-catalyzed synthesis for this compound is sparse, established methods suggest potential routes.

One hypothetical approach could involve a Suzuki-Miyaura coupling reaction. wikipedia.org For example, coupling 3-fluoro-4-bromobenzaldehyde with a methylsulfonylboronic acid derivative or, conversely, coupling 3-fluoro-4-boronic acid benzaldehyde with a methylsulfonyl halide in the presence of a palladium catalyst could potentially form the target molecule.

Another advanced strategy could utilize palladium-catalyzed C-H activation. A direct dehydrogenative coupling of a fluorobenzaldehyde derivative with a sulfonyl source could, in principle, offer a more atom-economical route, though achieving the required regioselectivity would be a significant challenge. nih.gov

Multi-Step Synthesis from Readily Available Starting Materials

A practical, multi-step synthesis route is essential for producing this compound from simple, cost-effective starting materials. A plausible synthetic sequence could begin with 4-bromo-2-fluorotoluene.

Thiolation: The bromine at position 4 can be displaced with a methylthio group via a nucleophilic substitution reaction, for example, using sodium thiomethoxide. This would yield 2-fluoro-4-(methylthio)toluene.

Side-Chain Oxidation/Functionalization: The methyl group on the toluene (B28343) ring needs to be converted into an aldehyde. This is often a multi-step process itself, potentially involving radical bromination of the methyl group to a benzyl (B1604629) bromide, followed by hydrolysis to a benzyl alcohol, and subsequent oxidation to the benzaldehyde.

Sulfone Formation: The final step would be the oxidation of the methylthio group to the methylsulfonyl group, as described in section 2.1.1. This step would be performed on the 3-fluoro-4-(methylthio)benzaldehyde intermediate to yield the final product.

This approach combines several standard organic transformations to construct the molecule from a readily available difunctionalized benzene (B151609) ring, controlling the placement of each substituent in a logical sequence.

Green Chemistry Considerations in Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact and improve safety. Key areas for consideration include the choice of solvents and reagents.

The oxidation of the sulfide to the sulfone is a prime target for green innovation. Traditional methods often use stoichiometric amounts of oxidants that produce significant waste. google.com A greener alternative is the use of hydrogen peroxide as the oxidant, especially when paired with a recyclable catalyst, as its only byproduct is water. organic-chemistry.org

Furthermore, replacing hazardous chlorinated solvents like dichloromethane (B109758) (DCM) with safer alternatives such as water, ethanol, or glycerol (B35011) is a central goal of green chemistry. nih.govnih.gov For example, performing the oxidation step in an aqueous medium or a water-methanol mixture can significantly improve the environmental profile of the synthesis. nih.gov The development of catalytic, rather than stoichiometric, approaches for the key bond-forming steps also aligns with the principles of atom economy and waste reduction.

Patent Literature Analysis on Synthetic Protocols

An analysis of patent literature often reveals industrially optimized and scalable synthetic methods. While patents for the exact synthesis of this compound are not prominent, patents for the structurally similar p-methylsulfonyl benzaldehyde provide valuable insights.

For example, patent CN102675167B describes a preparation method for p-methylsulfonyl benzaldehyde starting from p-methylthiobenzaldehyde using potassium hydrogen persulfate as the oxidant. google.com The patent highlights the goal of achieving high yield and reducing environmental pressure. Another patent discloses a method starting from toluene, involving steps like chlorosulfonation, reduction, methylation, and bromination, followed by hydrolysis. These patented routes underscore the industrial importance of the methylsulfonyl benzaldehyde scaffold and suggest that the oxidation of a thioether is a favored industrial strategy. The methods detailed in these patents could be readily adapted for the synthesis of the fluorinated analog.

Chemical Reactivity and Transformation of 3 Fluoro 4 Methylsulfonyl Benzaldehyde

Reactivity of the Aldehyde Functionality

The aldehyde group in 3-Fluoro-4-(methylsulfonyl)benzaldehyde is a primary site for a variety of chemical transformations, including nucleophilic additions, condensations, oxidations, and reductions. The electron-deficient nature of the aromatic ring enhances the electrophilicity of the aldehyde carbon, making it highly susceptible to attack by nucleophiles.

Nucleophilic Addition Reactions

The electron-withdrawing effects of the fluoro and methylsulfonyl groups increase the partial positive charge on the carbonyl carbon of the aldehyde, thereby activating it for nucleophilic addition. Organometallic reagents, such as Grignard and organolithium compounds, are expected to readily add to the carbonyl group to form secondary alcohols. For instance, the reaction with a Grignard reagent (R-MgBr) would proceed through a nucleophilic attack on the carbonyl carbon, followed by protonation during workup to yield the corresponding secondary alcohol.

Another important class of nucleophilic addition is the Wittig reaction, which allows for the conversion of the aldehyde to an alkene. This reaction involves a phosphonium ylide, which attacks the aldehyde to form a betaine intermediate, subsequently collapsing to an alkene and triphenylphosphine oxide. The specific nature of the ylide used would determine the structure of the resulting alkene.

Condensation Reactions for Imines and Enamines

This compound readily undergoes condensation reactions with primary and secondary amines to form imines (Schiff bases) and enamines, respectively. The enhanced reactivity of this aldehyde facilitates these transformations, which are crucial for the synthesis of various nitrogen-containing heterocyclic compounds.

The reaction with a primary amine involves the initial nucleophilic addition of the amine to the carbonyl group to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield the corresponding imine. Similarly, reaction with a secondary amine leads to the formation of an enamine through a related mechanism. These condensation reactions are often key steps in the synthesis of pharmaceuticals and other biologically active molecules.

Selective Oxidation Pathways to Carboxylic Acids

The aldehyde functionality of this compound can be selectively oxidized to the corresponding carboxylic acid, 3-Fluoro-4-(methylsulfonyl)benzoic acid. This transformation can be achieved using a variety of oxidizing agents.

Common laboratory reagents for this purpose include potassium permanganate (KMnO4) under acidic or basic conditions, and chromic acid (H2CrO4). The choice of oxidant and reaction conditions can be tailored to ensure high yields and prevent unwanted side reactions. For instance, a general procedure for the oxidation of substituted benzaldehydes to their corresponding benzoic acids involves dissolving the aldehyde in a suitable solvent and treating it with an oxidizing agent at a controlled temperature. The resulting 3-Fluoro-4-(methylsulfonyl)benzoic acid is a valuable building block in its own right.

Oxidizing AgentTypical ConditionsProduct
Potassium Permanganate (KMnO4)Aqueous, acidic or basic3-Fluoro-4-(methylsulfonyl)benzoic acid
Chromic Acid (H2CrO4)Acetone, H2SO43-Fluoro-4-(methylsulfonyl)benzoic acid

Reductive Transformations to Alcohols

The aldehyde group can be readily reduced to a primary alcohol, yielding (3-Fluoro-4-(methylsulfonyl)phenyl)methanol. This reduction can be accomplished using various reducing agents, with sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) being the most common.

Sodium borohydride is a milder reducing agent and is typically used in alcoholic solvents like methanol or ethanol. Lithium aluminum hydride is a more powerful reducing agent and is used in aprotic solvents such as diethyl ether or tetrahydrofuran. The choice between these reagents often depends on the presence of other functional groups in the molecule that might also be susceptible to reduction. The resulting alcohol is a useful intermediate for further synthetic modifications.

Reducing AgentTypical SolventProduct
Sodium Borohydride (NaBH4)Methanol or Ethanol(3-Fluoro-4-(methylsulfonyl)phenyl)methanol
Lithium Aluminum Hydride (LiAlH4)Diethyl ether or THF(3-Fluoro-4-(methylsulfonyl)phenyl)methanol

Aromatic System Reactivity and Substitution Patterns

The benzene (B151609) ring of this compound is highly activated towards nucleophilic aromatic substitution due to the presence of the strongly electron-withdrawing methylsulfonyl group and the fluorine atom.

Nucleophilic Aromatic Substitution (SNAr) at the Fluoro Position

The fluorine atom at the 3-position is susceptible to displacement by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The methylsulfonyl group, being a powerful electron-withdrawing group located para to the fluorine, plays a crucial role in stabilizing the negatively charged Meisenheimer intermediate that is formed during the reaction. This stabilization significantly facilitates the substitution process.

A wide range of nucleophiles can be employed in this reaction, including amines, alkoxides, and thiolates, leading to the formation of a diverse array of substituted benzaldehyde (B42025) derivatives. The general mechanism involves the attack of the nucleophile on the carbon atom bearing the fluorine, followed by the departure of the fluoride (B91410) ion, which is a good leaving group in this context. The electron-withdrawing substituents enhance the reactivity of the aromatic ring towards such nucleophilic attacks.

NucleophileProduct
Primary/Secondary Amine3-(Amino)-4-(methylsulfonyl)benzaldehyde derivative
Alkoxide (RO-)3-(Alkoxy)-4-(methylsulfonyl)benzaldehyde derivative
Thiolate (RS-)3-(Alkylthio)-4-(methylsulfonyl)benzaldehyde derivative

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. The regiochemical outcome of EAS reactions on a substituted benzene ring is dictated by the electronic properties of the existing substituents. In the case of this compound, the directing effects of the fluorine, methylsulfonyl, and aldehyde groups must be considered.

The fluorine atom at the 3-position is an ortho-, para-director due to its ability to donate electron density to the ring through resonance, despite its inductive electron-withdrawing nature.

The methylsulfonyl group (-SO₂CH₃) at the 4-position is a strong electron-withdrawing group and acts as a meta-director.

The aldehyde group (-CHO) at the 1-position is also an electron-withdrawing group and a meta-director.

The combined influence of these groups would render the aromatic ring significantly deactivated towards electrophilic attack. The directing effects are conflicting. The fluorine directs to its ortho positions (C2 and C4) and its para position (C6). The methylsulfonyl group directs to its meta positions (C2 and C6). The aldehyde group directs to its meta positions (C3 and C5).

Based on a qualitative analysis, the positions C2 and C6 are activated by the fluorine atom's resonance effect and are also the meta-positions relative to the strongly deactivating methylsulfonyl group. Position C5 is meta to the aldehyde but ortho to the deactivating methylsulfonyl group. Therefore, electrophilic substitution, if it were to occur under forcing conditions, would most likely be directed to the C2 and C6 positions. However, without experimental data, this remains a theoretical prediction. No specific studies on nitration, halogenation, or Friedel-Crafts reactions of this compound have been identified in the available literature.

Influence of the Methylsulfonyl Group on Aromatic Reactivity

The methylsulfonyl (-SO₂CH₃) group is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms and the positive formal charge on the sulfur atom. Its presence on an aromatic ring has several key effects on reactivity:

Deactivation of the Ring: The methylsulfonyl group strongly deactivates the aromatic ring towards electrophilic aromatic substitution by inductively withdrawing electron density. This makes reactions like Friedel-Crafts alkylation and acylation particularly difficult.

Meta-Directing Effect: As a deactivating group, it directs incoming electrophiles to the meta position. This is because the resonance structures of the sigma complex formed during meta-attack are less destabilized compared to those formed during ortho- and para-attack.

Activation towards Nucleophilic Aromatic Substitution: Conversely, the strong electron-withdrawing nature of the methylsulfonyl group can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to it.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Aryl halides and pseudo-halides are common substrates in these reactions. While this compound does not possess a typical halide leaving group for standard cross-coupling reactions, the C-F bond could potentially be activated under specific catalytic conditions, although this is generally challenging.

Alternatively, this molecule could be a valuable coupling partner if it were modified to include a leaving group such as bromine or iodine at one of the available ring positions. For example, if a bromo-derivative were synthesized, it could likely participate in common cross-coupling reactions such as:

Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester.

Heck-Mizoroki Reaction: Coupling with an alkene.

Sonogashira Coupling: Reaction with a terminal alkyne.

A search of the scientific literature did not yield any specific examples of this compound being used as a substrate in such transition metal-catalyzed cross-coupling reactions. Consequently, no data on reaction conditions, catalysts, or yields can be presented.

Radical Reactions and Mechanistic Investigations

The study of radical reactions involving aryl sulfones is an active area of research. The sulfonyl group can influence radical reactions in several ways, including through polarity effects and by serving as a potential leaving group under certain conditions. The aldehyde group can also participate in radical reactions, for instance, through hydrogen atom abstraction from the formyl C-H bond to form an acyl radical.

However, a review of the available literature did not uncover any specific studies on the radical reactions or detailed mechanistic investigations of this compound. Research in this area would be necessary to understand its behavior under radical conditions, such as photochemical reactions or reactions initiated by radical initiators.

Applications in Advanced Organic Synthesis

3-Fluoro-4-(methylsulfonyl)benzaldehyde as a Key Building Block

The strategic placement of the fluoro, methylsulfonyl, and aldehyde groups on the benzene (B151609) ring imparts distinct chemical properties to this compound, making it an important starting material for chemists. The aldehyde group serves as a versatile handle for a wide array of chemical reactions, including nucleophilic additions, condensations, and reductive aminations. The fluorine and methylsulfonyl substituents, on the other hand, modulate the electronic properties of the molecule, influencing its reactivity and providing sites for further functionalization. This combination of features allows for the efficient synthesis of more elaborate molecular structures.

While specific, detailed research findings on the use of this compound for the synthesis of complex polyfunctionalized aromatic systems are not extensively documented in publicly available literature, the inherent reactivity of its functional groups suggests its potential in this area. The aldehyde can be converted into a variety of other functional groups, such as alcohols, carboxylic acids, or nitriles, which can then participate in cross-coupling reactions to build more complex aromatic structures. The presence of the fluorine atom also opens up possibilities for nucleophilic aromatic substitution reactions, allowing for the introduction of additional substituents onto the aromatic ring.

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. Benzaldehyde (B42025) derivatives are common precursors for the synthesis of a wide variety of heterocyclic rings. The aldehyde group of this compound can react with binucleophilic reagents to form a range of heterocyclic systems. For instance, condensation reactions with compounds containing adjacent amino and hydroxyl, thiol, or amino groups can lead to the formation of oxazoles, thiazoles, and imidazoles, respectively. While specific examples utilizing this compound are not readily found in the literature, its structural similarity to other benzaldehydes used in heterocyclic synthesis suggests its applicability in constructing novel, functionalized heterocyclic frameworks.

Synthetic Intermediacy in Medicinal Chemistry

The incorporation of fluorine and sulfonyl groups into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of new therapeutic agents.

Although detailed studies on the direct use of this compound as a precursor for specific pharmaceutical leads are not widely published, its potential is evident. The aldehyde functionality can be used to introduce the substituted phenyl ring into a larger molecule through reactions such as the Wittig reaction, Horner-Wadsworth-Emmons reaction, or aldol (B89426) condensations. These reactions are fundamental in the synthesis of complex natural products and active pharmaceutical ingredients. The resulting molecules, bearing the 3-fluoro-4-(methylsulfonyl)phenyl moiety, could exhibit interesting biological activities due to the electronic and lipophilic properties conferred by the substituents.

In drug discovery, the optimization of a lead compound often involves the synthesis of a library of analogues with modified peripheral chemical groups. This compound can serve as a key intermediate for the derivatization of molecular scaffolds. For example, the aldehyde can be reductively aminated with a variety of primary and secondary amines to introduce a diverse range of substituents. This approach allows for the systematic exploration of the structure-activity relationship (SAR) of a particular pharmacophore, aiding in the optimization of its biological activity, selectivity, and pharmacokinetic properties.

Utility in Agrochemical Development

Similar to the pharmaceutical industry, the agrochemical sector often utilizes fluorinated and sulfonated compounds to develop new and effective pesticides, herbicides, and fungicides. The presence of these groups can enhance the efficacy and selectivity of the active ingredients. While specific applications of this compound in agrochemical development are not well-documented in accessible scientific literature, its chemical nature suggests its potential as a valuable intermediate. The 3-fluoro-4-(methylsulfonyl)phenyl group could be incorporated into new agrochemical candidates to improve their performance and environmental profile.

Intermediates for Crop Protection Agents

Theoretically, this compound could serve as a precursor for various agrochemicals. For instance, it could be utilized in the synthesis of:

Fungicides: The benzaldehyde moiety could be elaborated into complex heterocyclic structures known to exhibit fungicidal activity.

Herbicides: Derivatives of this compound could potentially interact with biological targets in weeds, leveraging the unique electronic properties conferred by the fluoro and methylsulfonyl groups.

Insecticides: The compound could be a starting material for the synthesis of molecules that disrupt the nervous systems of insects.

However, without specific examples or research studies, these applications remain speculative. The development of a new crop protection agent involves extensive synthesis and biological screening, and it appears that this compound has not been a prominent candidate in publicly disclosed research.

Potential Agrochemical Class Plausible Synthetic Route from this compound Status of Documented Use
FungicidesCondensation reactions to form active heterocyclic scaffolds.Not documented in available literature.
HerbicidesDerivatization to mimic known herbicidal pharmacophores.Not documented in available literature.
InsecticidesTransformation into neuroactive compounds.Not documented in available literature.

Development of Novel Organic Materials

The application of this compound in the development of novel organic materials is another area where specific research findings are scarce. In principle, the compound's structure lends itself to incorporation into polymers and other organic materials. The polarity and rigidity imparted by the methylsulfonyl group, combined with the potential for hydrogen bonding and other intermolecular interactions involving the fluorine and aldehyde groups, could lead to materials with interesting thermal, optical, or electronic properties.

Potential, though unconfirmed, applications in materials science include:

Polymer Synthesis: The aldehyde functionality could be used in polymerization reactions, such as polycondensation, to create novel polymers with high thermal stability or specific optical properties.

Organic Electronics: Derivatives of the compound could be investigated for their potential use in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), although this is highly speculative.

As with its potential in crop protection, the use of this compound in materials science remains an underexplored area of research based on the available scientific literature.

Spectroscopic Characterization Methodologies for 3 Fluoro 4 Methylsulfonyl Benzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the detailed molecular structure of 3-Fluoro-4-(methylsulfonyl)benzaldehyde. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR for Structural Elucidation

Proton (¹H) NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show four distinct signals corresponding to the aldehydic proton, the three aromatic protons, and the methyl protons of the sulfonyl group.

Aldehydic Proton (-CHO): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atom and the anisotropic effect of the carbonyl group. It is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 9.9 and 10.1 ppm. docbrown.info

Aromatic Protons: The three protons on the benzene (B151609) ring will exhibit complex splitting patterns due to spin-spin coupling with each other and with the fluorine atom.

The proton at C2 (ortho to the aldehyde and meta to the fluorine) would likely appear as a doublet of doublets (dd) or a more complex multiplet due to ortho coupling with H6 and a smaller meta coupling to the fluorine atom.

The proton at C5 (ortho to the sulfonyl group and ortho to the fluorine) would be expected to show a doublet of doublets (dd) from ortho coupling to H6 and a significant ortho coupling to the fluorine atom.

The proton at C6 (meta to both the aldehyde and sulfonyl groups) would appear as a multiplet, influenced by ortho couplings to H2 and H5, and a meta coupling to the fluorine atom.

Methyl Protons (-SO₂CH₃): The three protons of the methyl group are chemically equivalent and are not coupled to other protons. They will appear as a sharp singlet, typically in the region of δ 3.0-3.3 ppm, characteristic of a methyl group attached to a sulfonyl moiety.

The analysis of a similar compound, 4-fluorobenzaldehyde (B137897), shows the aldehydic proton as a singlet at δ 9.97 ppm and the aromatic protons as multiplets between δ 7.16 and 7.98 ppm. rsc.org

Proton Assignment (Predicted) Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constants (J, Hz)
-CHO9.9 - 10.1Singlet (s)N/A
Aromatic H-27.8 - 8.1Doublet of doublets (dd)³JH2-H6 ≈ 1-2 Hz (meta), ⁴JH2-F ≈ 4-6 Hz (meta)
Aromatic H-57.4 - 7.7Doublet of doublets (dd)³JH5-H6 ≈ 8-9 Hz (ortho), ³JH5-F ≈ 8-10 Hz (ortho)
Aromatic H-68.1 - 8.3Multiplet (m) or ddd³JH6-H5 ≈ 8-9 Hz (ortho), ³JH6-H2 ≈ 1-2 Hz (meta), ⁴JH6-F ≈ 6-8 Hz (meta)
-SO₂CH₃3.0 - 3.3Singlet (s)N/A

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy is used to determine the carbon framework of a molecule. For this compound, eight distinct signals are expected, corresponding to the eight unique carbon atoms. A key feature will be the observation of C-F coupling, which provides definitive evidence for the position of the fluorine substituent.

Carbonyl Carbon (C=O): This carbon is the most deshielded and will appear far downfield, typically between δ 190 and 193 ppm. nih.gov It may show a small coupling to the fluorine atom (⁴JC-F).

Aromatic Carbons: The six aromatic carbons will appear in the typical range of δ 110-150 ppm.

C3 (Carbon bearing Fluorine): This carbon will show a very large one-bond coupling constant (¹JC-F) of approximately 250-260 Hz, which is a definitive diagnostic feature. rsc.org Its chemical shift will be significantly influenced by the direct attachment of the electronegative fluorine.

C2 and C4: These carbons, ortho to the fluorine, will exhibit smaller two-bond coupling constants (²JC-F) in the range of 20-25 Hz.

C1, C5, and C6: These carbons, meta and para to the fluorine, will show even smaller long-range coupling constants (³JC-F and ⁴JC-F).

Methyl Carbon (-SO₂CH₃): The methyl carbon signal is expected to appear upfield, typically around δ 44-46 ppm.

For comparison, the ¹³C NMR spectrum of 4-fluorobenzaldehyde shows the C-F carbon at δ 166.5 ppm with a large coupling constant of J = 256.7 Hz. rsc.org The carbonyl carbon appears at δ 190.5 ppm. rsc.org

Carbon Assignment (Predicted) Expected Chemical Shift (δ, ppm) Expected C-F Coupling (J, Hz)
-C HO190 - 193⁴JC-F ≈ 2-4 Hz
Aromatic C -1133 - 136³JC-F ≈ 6-8 Hz
Aromatic C -2128 - 131²JC-F ≈ 20-25 Hz
Aromatic C -3160 - 164¹JC-F ≈ 250-260 Hz
Aromatic C -4138 - 142²JC-F ≈ 20-25 Hz
Aromatic C -5115 - 118³JC-F ≈ 8-10 Hz
Aromatic C -6130 - 133⁴JC-F ≈ 2-4 Hz
-SO₂C H₃44 - 46N/A

Fluorine-19 (¹⁹F) NMR for Fluoro Substituent Characterization

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to characterize fluorine-containing compounds. Since ¹⁹F is a 100% abundant spin-½ nucleus, the experiment is routine. For this compound, the ¹⁹F NMR spectrum would show a single signal for the one fluorine atom.

The chemical shift of the fluorine is sensitive to its electronic environment. For a fluorine atom on a benzene ring, the signal is expected in the range of δ -100 to -120 ppm relative to a CFCl₃ standard. azom.com This signal would not be a singlet; it would be split into a multiplet due to coupling with the neighboring aromatic protons, primarily the ortho proton (H5) and the meta protons (H2 and H6). This coupling pattern provides further confirmation of the fluorine's position on the aromatic ring. For example, the ¹⁹F NMR signal for 4-fluorobenzaldehyde appears at δ -102.4 ppm. rsc.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning all signals and confirming the molecular structure by revealing through-bond and through-space correlations. mnstate.edu

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, a COSY spectrum would reveal cross-peaks connecting the coupled aromatic protons (H2, H5, H6), helping to trace the connectivity around the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. It would definitively link the signals for H2, H5, H6, and the methyl protons to their corresponding carbon signals (C2, C5, C6, and the methyl carbon). hmdb.ca

The aldehydic proton to C1, C2, and C6.

The methyl protons (-SO₂CH₃) to C4.

Aromatic protons to neighboring carbons, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are bonded. It could be used to confirm the spatial proximity of, for example, the aldehyde proton (H-C=O) to the H2 proton on the ring.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a sample, providing a "fingerprint" based on its functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

Aldehyde Group: Two characteristic bands are expected for the aldehyde. The strong C=O (carbonyl) stretching vibration typically appears in the range of 1710-1685 cm⁻¹. The aldehydic C-H stretch usually presents as two weak bands, one near 2850 cm⁻¹ and another near 2750 cm⁻¹.

Methylsulfonyl Group: The sulfonyl group (-SO₂-) gives rise to two strong and distinct stretching vibrations: an asymmetric stretch (νas) between 1350-1300 cm⁻¹ and a symmetric stretch (νs) between 1160-1120 cm⁻¹.

Aromatic Ring: The C=C stretching vibrations of the benzene ring will produce several bands in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching will be observed as a group of bands just above 3000 cm⁻¹.

C-F Bond: The C-F stretching vibration for an aryl fluoride (B91410) results in a strong absorption band typically found in the 1270-1100 cm⁻¹ region. This band might overlap with the strong sulfonyl stretches.

The IR spectrum for 3-fluorobenzaldehyde (B1666160) shows a strong carbonyl peak around 1700 cm⁻¹ and C-H stretching peaks in the 2700-2900 cm⁻¹ region. nist.gov

Functional Group Vibration Mode Expected Frequency Range (cm⁻¹) Expected Intensity
Aldehyde (-CHO)C=O Stretch1710 - 1685Strong
Aldehyde (-CHO)C-H Stretch~2850 and ~2750Weak to Medium
Sulfonyl (-SO₂-)Asymmetric S=O Stretch1350 - 1300Strong
Sulfonyl (-SO₂-)Symmetric S=O Stretch1160 - 1120Strong
Aryl-FluorideC-F Stretch1270 - 1100Strong
Aromatic RingC=C Stretch1600 - 1450Medium to Weak
Aromatic RingC-H Stretch3100 - 3000Medium to Weak

Raman Spectroscopy for Vibrational Mode Analysis

The primary vibrational modes anticipated for this molecule include:

Aromatic C-H Stretching: These vibrations typically appear in the 3100-3000 cm⁻¹ region. orientjchem.org

Aldehyde C-H Stretching: The stretching of the C-H bond in the formyl group (-CHO) is expected to produce a characteristic peak, which can sometimes be complex due to Fermi resonance. nih.gov

Carbonyl C=O Stretching: A strong band corresponding to the carbonyl stretch is a prominent feature for aldehydes, usually found near 1700 cm⁻¹. This peak's position can be influenced by electronic effects from the ring substituents.

Aromatic C-C Stretching: Vibrations from the benzene ring typically produce multiple bands in the 1600-1450 cm⁻¹ range. orientjchem.org

Sulfonyl S=O Stretching: The methylsulfonyl group (-SO₂CH₃) is characterized by strong symmetric and asymmetric stretching vibrations of the S=O bonds, generally observed in the 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹ regions, respectively.

C-F Stretching: The vibration of the carbon-fluorine bond is expected to yield a strong band in the 1360-1000 cm⁻¹ range. orientjchem.org

C-S Stretching: The stretching of the carbon-sulfur bond typically appears in the 800-600 cm⁻¹ region.

These vibrational assignments, supported by theoretical calculations, provide a robust method for structural confirmation. researchgate.net

Table 1: Predicted Raman Vibrational Modes for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
Aromatic C-H StretchBenzene Ring3100 - 3000
Aldehyde C-H StretchAldehyde (-CHO)~2850 and ~2750
Carbonyl C=O StretchAldehyde (-CHO)~1700
Aromatic C=C StretchBenzene Ring1600 - 1450
Asymmetric S=O StretchSulfonyl (-SO₂)1350 - 1300
Symmetric S=O StretchSulfonyl (-SO₂)1160 - 1140
C-F StretchFluoro-Aromatic1270 - 1200
C-S StretchAryl Sulfone800 - 600

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing insights into its conjugated systems and chromophores. The UV-Vis spectrum of this compound is dominated by the electronic transitions of the substituted benzene ring.

The molecule contains a benzene ring, which acts as the primary chromophore, and is substituted with an aldehyde (-CHO), a fluoro (-F), and a methylsulfonyl (-SO₂CH₃) group. These substituents, known as auxochromes, modify the energy levels of the molecular orbitals and shift the absorption maxima (λ_max). The expected electronic transitions are:

π → π* Transitions: These are high-intensity absorptions arising from the promotion of an electron from a bonding π orbital to an antibonding π* orbital within the aromatic system. libretexts.orglibretexts.org The presence of multiple substituents, particularly the electron-withdrawing aldehyde and sulfonyl groups, can shift these bands to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene. uobabylon.edu.iq

n → π* Transitions: These lower-intensity transitions involve the excitation of a non-bonding electron (from the lone pair on the carbonyl oxygen) to an antibonding π* orbital. libretexts.orglibretexts.org These transitions occur at longer wavelengths than the π → π* transitions. A characteristic feature of n → π* transitions is their tendency to undergo a hypsochromic (or blue) shift to shorter wavelengths in polar solvents. libretexts.orguobabylon.edu.iq This shift is due to the stabilization of the non-bonding ground state electrons through interactions like hydrogen bonding with the solvent. uobabylon.edu.iq

Table 2: Expected Electronic Transitions for this compound

Transition TypeChromophore/Functional GroupExpected Wavelength RegionMolar Absorptivity (ε)
π → πSubstituted Benzene RingShorter Wavelength (e.g., 200-280 nm)High (~10,000 L·mol⁻¹·cm⁻¹)
n → πCarbonyl (Aldehyde)Longer Wavelength (e.g., 280-350 nm)Low (<2000 L·mol⁻¹·cm⁻¹)

Mass Spectrometry (MS) Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for separating volatile compounds and confirming their identity and purity. In a GC-MS analysis of this compound, the gas chromatograph would first separate the compound from any impurities, and the mass spectrometer would then generate a mass spectrum based on its fragmentation pattern.

The mass spectrum is expected to show a prominent molecular ion peak (M⁺·) corresponding to the compound's molecular weight of 202.20 g/mol . sigmaaldrich.comsigmaaldrich.com The stability of the aromatic ring generally ensures that the molecular ion is readily observed. whitman.edu The fragmentation pattern provides structural confirmation. Key expected fragments include:

[M-1]⁺: Loss of the acidic aldehyde proton.

[M-15]⁺: Loss of a methyl radical (·CH₃) from the sulfonyl group.

[M-29]⁺: Loss of the formyl radical (·CHO).

[M-64]⁺: A characteristic fragmentation of aromatic sulfones involving the elimination of sulfur dioxide (SO₂), which is often a significant peak. nih.gov

The combination of the retention time from the GC and the unique fragmentation pattern from the MS provides a high degree of confidence in the compound's identity and purity. whitman.edu

Table 3: Predicted Key Fragments in the GC-MS Spectrum of this compound

Fragment IonProposed Neutral LossPredicted m/z
[C₈H₇FO₃S]⁺·None (Molecular Ion)202
[C₈H₆FO₃S]⁺201
[C₇H₄FO₃S]⁺·CH₃187
[C₇H₇FO₂S]⁺·CHO173
[C₈H₇F]⁺·SO₂138

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While GC-MS provides nominal mass, High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with very high precision (typically to within 5 parts per million). This allows for the unambiguous determination of the compound's elemental formula.

For this compound, the molecular formula is C₈H₇FO₃S. sigmaaldrich.comsigmaaldrich.com HRMS would measure the mass of the molecular ion and compare it to the calculated theoretical exact mass. A close match between the experimental and theoretical mass confirms the elemental composition, ruling out other potential formulas with the same nominal mass.

Table 4: Exact Mass Determination by HRMS

ParameterValue
Molecular FormulaC₈H₇FO₃S
Theoretical Exact Mass (Monoisotopic)202.0100 Da
Expected HRMS Result (example)202.0102 ± 0.0010 Da

X-ray Crystallography for Solid-State Molecular Structure and Packing

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise model of the molecular structure, bond lengths, bond angles, and intermolecular interactions can be constructed.

While the specific crystal structure of this compound is not detailed in the provided results, a close analogue, 4-(Methylsulfonyl)benzaldehyde (B46332), has been studied extensively. nih.govresearchgate.net Based on this related structure, it is possible to predict the likely crystallographic features. The molecule is expected to crystallize in a common space group, such as the monoclinic P2₁/c system observed for its analogue. nih.gov

The crystal packing would be dictated by a network of weak intermolecular interactions. C—H···O hydrogen bonds, linking the aromatic or methyl hydrogens to the oxygen atoms of the sulfonyl and aldehyde groups, are expected to be significant forces in the solid-state assembly, as seen in the analogue structure. nih.govresearchgate.net The presence of the electronegative fluorine atom may introduce additional C—H···F interactions, further influencing the crystal packing arrangement. The precise bond lengths and angles will reflect the electronic influence of the fluoro, sulfonyl, and aldehyde groups on the aromatic ring.

Table 5: Predicted Crystallographic Parameters for this compound (based on analogue 4-(Methylsulfonyl)benzaldehyde nih.govresearchgate.net)

ParameterPredicted Value/Feature
Crystal SystemMonoclinic
Space GroupP2₁/c
Key Bond LengthsC=O: ~1.20 Å, S=O: ~1.44 Å, C-S: ~1.76 Å
Key Intermolecular InteractionsC—H···O hydrogen bonds, potential C—H···F interactions
Molecular ConformationNon-planar arrangement of the methylsulfonyl group relative to the benzene ring.

Computational and Theoretical Chemistry Studies on 3 Fluoro 4 Methylsulfonyl Benzaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to predict molecular properties. Utilizing functionals like B3LYP, DFT calculations can elucidate the geometry, orbital energies, and electronic distribution of 3-Fluoro-4-(methylsulfonyl)benzaldehyde.

Geometry Optimization and Molecular Conformation

Geometry optimization calculations are performed to determine the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For this compound, these calculations predict specific bond lengths, bond angles, and dihedral angles. The planarity of the benzene (B151609) ring and the orientation of the aldehyde and methylsulfonyl groups are key conformational features. The optimization process provides the foundational geometry for all subsequent property calculations.

Table 1: Selected Optimized Geometrical Parameters (Note: The following is a representative table structure, as specific values for this molecule are not available in the searched literature.)

Parameter Bond/Angle Calculated Value
Bond Lengths C-F Value Å
C-S Value Å
S=O Value Å
C=O (aldehyde) Value Å
Bond Angles F-C-C Value °
C-S-C Value °
O-S-O Value °

| Dihedral Angle | C-C-S-C | Value ° |

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the electron-withdrawing nature of the fluoro, sulfonyl, and aldehyde groups influences the energies of these orbitals.

Table 2: FMO Properties (Note: The following is a representative table structure.)

Property Calculated Value (eV)
HOMO Energy Value
LUMO Energy Value

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. The MEP map is plotted onto the molecule's electron density surface.

In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack. For this compound, these would be concentrated around the electronegative oxygen atoms of the aldehyde and sulfonyl groups, as well as the fluorine atom. Regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack, likely found near the hydrogen atoms and the aldehydic carbon. Green areas represent regions of neutral potential.

Vibrational Spectra Prediction and Assignment

Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. These calculated frequencies are often scaled by a factor to correct for anharmonicity and the approximations inherent in the computational method, allowing for a more accurate comparison with experimental data.

Each calculated vibrational mode can be assigned to specific molecular motions, such as stretching, bending, or torsional vibrations of functional groups (C=O, S=O, C-F, C-H). This detailed assignment helps in the interpretation of experimental spectra, confirming the presence of specific functional groups and providing insight into the molecule's structural integrity.

Table 3: Predicted Vibrational Frequencies and Assignments (Note: The following is a representative table structure.)

Mode Predicted Frequency (cm⁻¹) Scaled Frequency (cm⁻¹) Assignment
ν1 Value Value C-H stretch (aromatic)
ν2 Value Value C=O stretch (aldehyde)
ν3 Value Value S=O asymmetric stretch
ν4 Value Value S=O symmetric stretch

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, going beyond the simple Lewis structure model. It examines intramolecular interactions, such as hyperconjugation, which result from the delocalization of electron density from occupied bonding or lone pair orbitals to unoccupied antibonding orbitals.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Properties

While DFT is primarily a ground-state theory, Time-Dependent DFT (TD-DFT) is used to investigate the excited-state properties of molecules, such as their electronic absorption spectra (UV-Vis). TD-DFT calculations can predict the wavelengths of maximum absorption (λmax), the corresponding excitation energies, and the oscillator strengths (f), which relate to the intensity of the absorption bands. These calculations allow for the assignment of specific electronic transitions, such as n → π* or π → π*, which are responsible for the observed absorption peaks.

Table 4: Calculated Electronic Transitions (Note: The following is a representative table structure.)

Transition Wavelength (λmax, nm) Excitation Energy (eV) Oscillator Strength (f) Major Contribution
S0 → S1 Value Value Value HOMO → LUMO

Quantum Chemical Modeling of Reactivity and Reaction Pathways

There is currently no publicly available research detailing the quantum chemical modeling of the reactivity and reaction pathways of this compound. Such studies would typically involve the use of methods like Density Functional Theory (DFT) to calculate molecular orbital energies (such as HOMO and LUMO), electrostatic potential maps, and Fukui functions to predict sites of electrophilic and nucleophilic attack. Furthermore, the modeling of reaction pathways for specific transformations, such as nucleophilic addition to the aldehyde group or aromatic substitution, has not been reported for this compound.

Prediction of Nonlinear Optical (NLO) Properties

Investigations into the nonlinear optical (NLO) properties of this compound through computational methods are not found in the current body of scientific literature. The prediction of NLO properties typically involves calculating the electric dipole moment (μ), polarizability (α), and first (β) and second-order hyperpolarizabilities (γ) using quantum chemical calculations. This data is crucial for identifying potential applications in optoelectronics and photonics. Without dedicated studies, the NLO characteristics of this molecule remain undetermined.

Solvent Effects and Their Computational Modeling

The influence of different solvents on the chemical and physical properties of this compound has not been computationally modeled in any available research. Such studies often employ models like the Polarizable Continuum Model (PCM) to understand how the solvent environment affects molecular geometry, electronic structure, and reactivity. The absence of this research means that the behavior of this compound in various solvent media has not been theoretically characterized.

Q & A

Q. What are the common synthetic routes for 3-Fluoro-4-(methylsulfonyl)benzaldehyde?

Methodological Answer: The synthesis typically involves sequential functionalization of the benzaldehyde core. A plausible route includes:

Sulfonation : Introduce the methylsulfonyl group via oxidation of a methylthio intermediate. For example, chlorination of 4-(methylsulfanyl)benzoic acid with Cl₂/FeCl₃, followed by oxidation to the sulfone .

Fluorination : Direct fluorination using electrophilic fluorinating agents (e.g., Selectfluor®) under controlled conditions to ensure regioselectivity at the 3-position.

Purification : Recrystallization from ethanol or methanol to achieve >97% purity, as validated by HPLC or GC-MS .

Q. How is the purity and structural integrity of this compound verified?

Methodological Answer:

  • Purity : Assessed via reversed-phase HPLC (C18 column, acetonitrile/water gradient) or GC-MS with flame ionization detection. Purity thresholds >97% are standard for research-grade material .
  • Structural Confirmation :
    • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., sulfonyl proton absence, aldehyde proton at ~10 ppm).
    • FTIR : Peaks for sulfonyl (S=O, ~1350–1150 cm⁻¹) and aldehyde (C=O, ~1700 cm⁻¹) groups .
    • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., monoclinic P21/c space group, a = 6.1280 Å, b = 8.0400 Å) .

Q. What are the key applications of this compound in medicinal chemistry?

Methodological Answer: The compound serves as a multifunctional building block:

  • Nucleophilic Aromatic Substitution (SNAr) : The electron-withdrawing sulfonyl and fluoro groups activate the benzene ring for reactions with amines or thiols to form Schiff bases or heterocycles .
  • Drug Intermediate : Used in synthesizing triazolo-pyridines (e.g., via condensation with hydrazines) for kinase inhibitors or antimicrobial agents .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of fluorination in this compound synthesis?

Methodological Answer: Regioselectivity is controlled by:

  • Electrophilic Fluorination : Use of anhydrous HF or Selectfluor® in polar aprotic solvents (e.g., DMF) directs fluorine to the meta position relative to the sulfonyl group due to steric and electronic effects .
  • Temperature : Lower temperatures (0–5°C) minimize side reactions (e.g., di-fluorination).
  • Catalysis : Lewis acids (e.g., BF₃·Et₂O) enhance electrophilic attack at the desired position .

Q. What computational methods predict the reactivity of this compound in SNAr reactions?

Methodological Answer:

  • DFT Calculations : Optimize transition states using Gaussian or ORCA software to model charge distribution and frontier molecular orbitals (e.g., LUMO localization at C-5/C-6 positions).
  • Solvent Modeling : COSMO-RS simulations assess solvent effects on activation energy in DMSO or THF .
  • Kinetic Isotope Effects (KIEs) : Experimental validation of computational predictions via deuterated analogs .

Q. How do solvent polarity and temperature impact the crystallization behavior of this compound?

Methodological Answer:

  • Solvent Selection : High-polarity solvents (e.g., DMSO) yield needle-like crystals, while ethanol produces blocky crystals due to differential hydrogen-bonding .
  • Temperature Gradients : Slow cooling (0.5°C/min) from saturation points enhances crystal size and reduces defects.
  • Polymorphism Screening : Use Powder XRD to identify polymorphs; monoclinic forms dominate under ambient conditions .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points for this compound?

Methodological Answer:

  • Purity Assessment : Compare DSC curves (5°C/min heating rate) to detect impurities lowering observed mp.
  • Polymorphism : Characterize crystalline forms via variable-temperature XRD; different polymorphs exhibit distinct mps (e.g., 156–159°C vs. 162–165°C) .
  • Standardization : Use NIST-traceable reference materials to calibrate equipment and ensure reproducibility .

Methodological Tables

Q. Table 1. Key Spectroscopic Data for this compound

TechniqueKey SignalsReference
¹H NMR (400 MHz)δ 10.12 (s, 1H, CHO), 8.20 (d, J=8.4 Hz, 1H), 7.95 (d, J=2.0 Hz, 1H)
¹³C NMRδ 190.5 (CHO), 138.2 (C-SO₂), 126.4 (C-F)
FTIR1702 cm⁻¹ (C=O), 1324 cm⁻¹/1157 cm⁻¹ (SO₂ asym/sym stretch)

Q. Table 2. Crystallographic Data

ParameterValueReference
Space GroupP21/c
a, b, c (Å)6.1280, 8.0400, 16.734
R-factorR1 = 0.034

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.